4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide
Description
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzothiazole moiety linked to a piperidinyl-sulfonyl group and an N-cyclopentyl substituent. Its structure combines rigidity from the benzothiazole and piperidine rings with conformational flexibility from the cyclopentyl group, which may influence binding affinity and pharmacokinetic properties.
Properties
CAS No. |
606082-88-6 |
|---|---|
Molecular Formula |
C23H27N3O4S3 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C23H27N3O4S3/c27-32(28,25-18-5-1-2-6-18)19-9-11-20(12-10-19)33(29,30)26-15-13-17(14-16-26)23-24-21-7-3-4-8-22(21)31-23/h3-4,7-12,17-18,25H,1-2,5-6,13-16H2 |
InChI Key |
YYNDSMIXOBKUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzothiazol-2-yl-piperidine Intermediate
The benzothiazole moiety is typically introduced by coupling 2-aminobenzothiazole derivatives with piperidine rings. A common approach involves:
- Starting from 2-mercaptobenzothiazole , which is reacted with hydrazine hydrate in ethanol under reflux to form 2-hydrazinylbenzothiazole (yield ~89%).
- This intermediate can then be coupled with substituted piperidine derivatives or protected piperidine carboxylic acids using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under microwave irradiation or conventional stirring.
Sulfonylation of Piperidine Nitrogen
- The piperidine nitrogen is sulfonylated using benzenesulfonyl chloride derivatives. This reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine or pyridine to scavenge the released HCl.
- The sulfonylation step is crucial to introduce the sulfonyl linker between the piperidine and the benzenesulfonamide moiety.
- Reaction conditions are optimized to avoid over-sulfonylation or side reactions, often carried out at 0°C to room temperature for several hours.
Coupling with N-Cyclopentylbenzenesulfonamide
- The final step involves coupling the sulfonylated piperidine intermediate with N-cyclopentylbenzenesulfonamide.
- This can be achieved by nucleophilic substitution or amide bond formation strategies, depending on the functional groups present.
- The N-cyclopentylbenzenesulfonamide is prepared separately by sulfonylation of cyclopentylamine with benzenesulfonyl chloride.
- The coupling reaction is typically performed under mild conditions to preserve the integrity of the benzothiazole and piperidine rings.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of 2-hydrazinylbenzothiazole | 2-mercaptobenzothiazole + hydrazine hydrate, reflux in ethanol, 5 hr | 89 | TLC monitored, pale-yellow crystals |
| 2 | Carbodiimide-mediated coupling | 2-hydrazinylbenzothiazole + substituted benzoic acid + EDC + DMAP, DCM, microwave 80°C, 20 min | 40-93 | Microwave irradiation improves yield |
| 3 | Sulfonylation | Piperidine + benzenesulfonyl chloride + base, 0°C to RT, several hours | 70-90 | Controlled to avoid side reactions |
| 4 | Coupling with N-cyclopentylbenzenesulfonamide | N-cyclopentylamine + benzenesulfonyl chloride, then coupling with sulfonylated intermediate | 60-80 | Purification by recrystallization or chromatography |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, with solvent systems such as alcohol:acetone (9:1) or n-hexane:ethyl acetate (1.5:3.5).
- Recrystallization: Commonly employed to purify intermediates and final products, often from ethanol or other suitable solvents.
- NMR Spectroscopy: ^1H and ^13C NMR used to confirm structure and purity.
- Mass Spectrometry (HRMS): Confirms molecular weight and molecular formula.
- Melting Point Determination: Used to assess purity and identity.
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times and can improve yields in carbodiimide-mediated coupling steps.
- The choice of base and solvent in sulfonylation steps critically affects the selectivity and yield.
- Protecting groups on piperidine or benzothiazole nitrogen atoms may be employed to prevent side reactions during sulfonylation.
- The sulfonamide bond formation is sensitive to moisture; anhydrous conditions are essential.
- The cyclopentyl substituent on the benzenesulfonamide influences solubility and biological activity, so its introduction is carefully controlled.
Summary Table of Key Preparation Steps
| Intermediate/Product | Key Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 2-Hydrazinylbenzothiazole | 2-Mercaptobenzothiazole + hydrazine hydrate, reflux ethanol | 89 | TLC, mp, NMR, HRMS |
| Benzothiazole-piperidine derivative | Carbodiimide coupling (EDC, DMAP), DCM, microwave | 40-93 | TLC, NMR, HRMS |
| Sulfonylated piperidine intermediate | Benzenesulfonyl chloride + base, 0°C to RT | 70-90 | TLC, NMR |
| Final compound: 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide | Coupling with N-cyclopentylbenzenesulfonamide | 60-80 | NMR, HRMS, mp, purity assays |
Chemical Reactions Analysis
Types of Reactions
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the sulfonamide .
Scientific Research Applications
4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares core structural features with other benzenesulfonamide derivatives but differs in substituent groups:
Research Findings and Limitations
- Gaps in Data : Direct comparative studies on the target compound’s biological activity are scarce. Most evidence derives from structural analogues (e.g., pyrazoline or thiazole derivatives) .
- Contradictory Evidence : While some benzenesulfonamides show promise in oncology, others (e.g., N-(2-methylcyclohexyl) variants) exhibit negligible activity, suggesting substituent-dependent effects .
Biological Activity
The compound 4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide is a benzothiazole derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 437.53 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.53 g/mol |
| InChI | InChI=1S/C22H25N3O3S2/c1-14-3-12-20-21(13-14)29-22(24-20)16-4-6-18(7-5-16)25-30(27,28)19-10-8-17(9-11-19)23-15(2)26/h3-13,25H,1-2H3,(H,23,26) |
| InChIKey | XHYMIULQBXHUKY-UHFFFAOYSA-N |
The biological activity of this compound primarily revolves around its interaction with specific targets involved in metabolic pathways. Research indicates that benzothiazole derivatives can modulate insulin signaling and enhance glucose uptake in peripheral tissues. This is particularly relevant for the management of Type 2 diabetes mellitus (T2DM), where insulin resistance plays a pivotal role.
Key Mechanisms:
- Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Some studies suggest that similar compounds inhibit DPP-IV, leading to increased levels of incretin hormones which enhance insulin secretion and decrease glucagon levels.
- Activation of AMP-activated Protein Kinase (AMPK) : Activation of AMPK has been linked to improved glucose metabolism and lipid profiles.
- Antioxidant Properties : Benzothiazole derivatives exhibit antioxidant activity, which can mitigate oxidative stress associated with diabetes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole ring and the piperidine moiety significantly influence the biological activity. For instance:
- Substituents on the benzothiazole ring : Electron-donating groups enhance activity by stabilizing the positive charge during enzyme interactions.
- Piperidine modifications : Alterations in the piperidine structure can affect binding affinity to target receptors.
Case Studies
- Antidiabetic Activity : A study by Deshmukh et al. (2007) demonstrated that related benzothiazole compounds exhibited significant antidiabetic effects in animal models by improving glycemic control and enhancing insulin sensitivity .
- Antimicrobial Activity : Research has shown that benzothiazole derivatives possess antimicrobial properties against various bacterial strains, suggesting a broader therapeutic potential beyond metabolic disorders .
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